molecular formula C25H28N2O2 B12176171 3-(3-acetyl-1H-indol-1-yl)-1-(4-benzylpiperidin-1-yl)propan-1-one

3-(3-acetyl-1H-indol-1-yl)-1-(4-benzylpiperidin-1-yl)propan-1-one

Cat. No.: B12176171
M. Wt: 388.5 g/mol
InChI Key: MJNYNDDDVBXRPK-UHFFFAOYSA-N
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Description

3-(3-Acetyl-1H-indol-1-yl)-1-(4-benzylpiperidin-1-yl)propan-1-one is a synthetic propan-1-one derivative featuring a 3-acetyl-substituted indole moiety linked to a 4-benzylpiperidine group. The 4-benzylpiperidine moiety is recurrent in antifungal and enzyme-inhibitory compounds, suggesting a role in bioactivity .

Properties

Molecular Formula

C25H28N2O2

Molecular Weight

388.5 g/mol

IUPAC Name

3-(3-acetylindol-1-yl)-1-(4-benzylpiperidin-1-yl)propan-1-one

InChI

InChI=1S/C25H28N2O2/c1-19(28)23-18-27(24-10-6-5-9-22(23)24)16-13-25(29)26-14-11-21(12-15-26)17-20-7-3-2-4-8-20/h2-10,18,21H,11-17H2,1H3

InChI Key

MJNYNDDDVBXRPK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CCC(=O)N3CCC(CC3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-acetyl-1H-indol-1-yl)-1-(4-benzylpiperidin-1-yl)propan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Core: Starting with a suitable precursor, such as an aniline derivative, the indole core can be synthesized through a Fischer indole synthesis.

    Acetylation: The indole core can be acetylated using acetic anhydride in the presence of a catalyst like pyridine.

    Piperidine Derivative Formation: The piperidine ring can be synthesized separately and then benzylated using benzyl chloride.

    Coupling Reaction: The acetylated indole and the benzylated piperidine can be coupled using a suitable linker and reaction conditions, such as a base like sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole core or the piperidine ring.

    Reduction: Reduction reactions could target the carbonyl group in the acetyl moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the indole or piperidine rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens for electrophilic substitution or alkyl halides for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could yield alcohols or amines.

Scientific Research Applications

3-(3-acetyl-1H-indol-1-yl)-1-(4-benzylpiperidin-1-yl)propan-1-one could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. It might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Key Structural Differences :

  • Piperidine vs. Aromatic Groups : Benzylpiperidine enhances solubility and target engagement in fungal enzymes, whereas chlorophenyl groups increase lipophilicity .

Mechanistic Insights :

  • Tyrosinase Inhibition : Compound 1a’s activity suggests the benzylpiperidine group interacts with the enzyme’s active site. The acetyl group in the target may enhance this via hydrogen bonding .
  • Antifungal Action : Methoxy and hydroxy indole derivatives (e.g., 3d) show improved activity against Aspergillus niger, likely due to increased membrane penetration .

Physicochemical Properties

  • logP and Solubility : The target’s acetyl group may reduce logP compared to chlorophenyl analogs (logP ~4.6) but increase it relative to hydroxyindole derivatives (logP ~3.8) .
  • Synthetic Routes : Demethylation using BBr₃ (for hydroxy derivatives) and acetylation via Friedel-Crafts could be applied to synthesize the target compound .

Biological Activity

The compound 3-(3-acetyl-1H-indol-1-yl)-1-(4-benzylpiperidin-1-yl)propan-1-one , identified by its CAS number 1219543-32-4 , is a synthetic derivative of indole that has garnered attention in pharmacological research. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Basic Information

PropertyValue
Molecular Formula C25_{25}H28_{28}N2_{2}O2_{2}
Molecular Weight 388.5 g/mol
CAS Number 1219543-32-4

Structural Characteristics

The compound features an indole moiety, which is known for its diverse biological activities, linked to a piperidine ring. The acetyl group at the 3-position of the indole enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Research has indicated that derivatives of indole, including the compound , exhibit significant antimicrobial properties. A study focusing on novel 3-substituted indole derivatives demonstrated their effectiveness against various bacterial strains, suggesting that modifications to the indole structure can enhance antibacterial activity .

Antioxidant Properties

Indole derivatives have been shown to possess antioxidant capabilities. The incorporation of specific substituents can improve their ability to scavenge free radicals, thereby providing protective effects against oxidative stress-related diseases .

Neuropharmacological Effects

The compound's structure suggests potential interactions with neurotransmitter systems. Specifically, studies on similar indole derivatives have explored their role as NMDA receptor antagonists, which are implicated in neurodegenerative diseases and cognitive disorders . This points towards a possible application in treating conditions like Alzheimer's disease.

Case Studies

  • Antimicrobial Evaluation
    A recent study synthesized several 3-acetylindole derivatives and evaluated their antimicrobial activity. The results showed that certain modifications led to enhanced efficacy against both Gram-positive and Gram-negative bacteria, highlighting the importance of structural variations in optimizing biological activity .
  • Neuropharmacological Research
    In a study investigating NMDA receptor antagonists, compounds structurally related to 3-(3-acetyl-1H-indol-1-yl)-1-(4-benzylpiperidin-1-yl)propan-1-one were assessed for their ability to inhibit NR2B subunits. Findings indicated that these compounds could modulate receptor activity, suggesting therapeutic potential in neurological disorders .

The biological activities of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The piperidine moiety may facilitate binding to various receptors, including NMDA receptors, influencing neurotransmission and providing neuroprotective effects.
  • Antioxidant Activity : The indole structure is known for its ability to donate electrons, thereby neutralizing free radicals and reducing oxidative damage.
  • Antimicrobial Mechanism : Indoles disrupt bacterial cell wall synthesis and interfere with metabolic pathways essential for bacterial survival.

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